4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide
Description
4-Chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide is a synthetic benzamide derivative characterized by a 4-chlorophenyl group linked via an amide bond to a structurally complex spirocyclic moiety. The spiro system comprises a hexahydroisoindole-dione fused with a cyclopropane ring, conferring conformational rigidity and steric constraints. Such structural features are often associated with enhanced target binding specificity and metabolic stability in drug design contexts .
Properties
IUPAC Name |
4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-10-3-1-9(2-4-10)15(22)20-21-16(23)13-11-5-6-12(14(13)17(21)24)18(11)7-8-18/h1-6,11-14H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSAQSHJSCTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324026 | |
| Record name | 4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432022-17-8 | |
| Record name | 4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide typically involves multiple steps One common approach is to start with the preparation of the spiro intermediate, which can be achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including organic electronics and photopolymerization processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 4-Chloro-Substituted Benzamides
The target compound shares a common 4-chlorobenzamide core with several analogues, but its spirocyclic substituent distinguishes it from others. Key comparisons include:
Key Observations :
- Rigidity vs.
- Electronic Effects : The 4-chloro group’s electron-withdrawing nature is conserved across analogues, enhancing amide bond stability and influencing receptor binding .
- Heterocyclic Diversity : Compounds with oxadiazole or indole groups (e.g., ) leverage heteroatoms for hydrogen bonding, whereas the target’s spiro system relies on shape complementarity for target engagement.
Computational Similarity Analysis
Molecular similarity metrics (e.g., Tanimoto and Dice indices) are critical for comparing scaffold diversity. While specific similarity scores for the target compound are unavailable, highlights that:
- TanimotoMorgan and DiceMorgan metrics evaluate topological and electronic features, which would likely classify the target compound as a structurally unique entity due to its spirocyclic core .
- Virtual screening workflows could prioritize this compound for exploration in targets where rigidity and three-dimensionality are advantageous, such as allosteric enzyme pockets .
Biological Activity
The compound 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide is a complex organic molecule that belongs to the class of isoindole derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a chlorobenzamide moiety linked to a dioxohexahydroisoindole framework. This unique structural combination is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₄ |
| Molecular Weight | 320.78 g/mol |
| CAS Number | 99502-89-3 |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Research indicates that isoindole derivatives exhibit a broad spectrum of antibacterial activity. In particular, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study conducted on related isoindole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL against S. aureus .
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. A series of synthesized derivatives were tested against Candida albicans, revealing that many exhibited notable antifungal effects.
Table 2: Antifungal Activity Results
| Compound ID | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | >2000 | No activity |
| 2 | 500 | Active |
| 3 | 1000 | Active |
| 4 | 625 | Highly active |
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the dioxolane and isoindole structures may interact with bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
